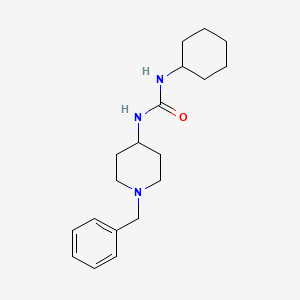![molecular formula C22H23N3O2 B5684910 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone, also known as PPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinolone derivatives and has been found to possess various biological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition can potentially prevent tumor invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition can potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. This compound has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in various solvents, making it easy to prepare solutions of different concentrations. However, this compound has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone. One potential direction is to study its efficacy in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. The development of new formulations and delivery methods for this compound may also improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone involves the condensation of 2-(2-pyridinyl) ethylamine with 4-chloro-2(1H)-quinolinone in the presence of triethylamine and chloroform. This reaction results in the formation of this compound. The purity of the synthesized compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-(2-pyridin-2-ylethyl)piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-15-19(18-9-1-2-10-20(18)24-21)22(27)25-14-6-4-8-17(25)12-11-16-7-3-5-13-23-16/h1-3,5,7,9-10,13,15,17H,4,6,8,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKQYQKUNATBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)
![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
